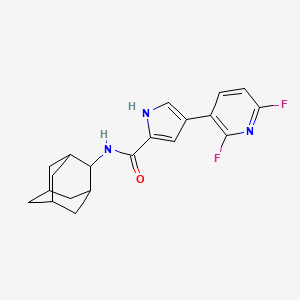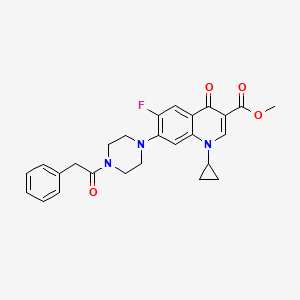
Antiangiogenic agent 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiangiogenic agent 2 is a compound that inhibits the formation of new blood vessels, a process known as angiogenesis. This compound is particularly significant in the treatment of various cancers, as it can prevent the growth of tumors by restricting their blood supply. Antiangiogenic agents target specific pathways and molecules involved in angiogenesis, making them crucial in cancer therapy and other diseases characterized by abnormal blood vessel growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antiangiogenic agent 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Antiangiogenic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antiangiogenic agent 2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of angiogenesis inhibition and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as proliferation, migration, and apoptosis in endothelial cells.
Medicine: Applied in the treatment of cancers, retinopathies, and other diseases characterized by abnormal angiogenesis.
Mecanismo De Acción
Antiangiogenic agent 2 exerts its effects by targeting specific molecular pathways involved in angiogenesis. It primarily inhibits the vascular endothelial growth factor (VEGF) pathway, which is crucial for the proliferation and migration of endothelial cells. By binding to VEGF receptors, it prevents the activation of downstream signaling pathways that promote blood vessel formation. This leads to the normalization of the tumor microenvironment and reduces tumor growth and metastasis .
Comparación Con Compuestos Similares
Bevacizumab: A monoclonal antibody that inhibits VEGF.
Sorafenib: A small molecule inhibitor that targets multiple kinases involved in angiogenesis.
Sunitinib: Another multi-kinase inhibitor with antiangiogenic properties.
Uniqueness: Antiangiogenic agent 2 is unique in its specific binding affinity and selectivity for VEGF receptors, which may result in fewer side effects and improved efficacy compared to other antiangiogenic agents. Its distinct molecular structure also allows for different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of antiangiogenic therapies .
Propiedades
Fórmula molecular |
C26H26FN3O4 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
methyl 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(2-phenylacetyl)piperazin-1-yl]quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FN3O4/c1-34-26(33)20-16-30(18-7-8-18)22-15-23(21(27)14-19(22)25(20)32)28-9-11-29(12-10-28)24(31)13-17-5-3-2-4-6-17/h2-6,14-16,18H,7-13H2,1H3 |
Clave InChI |
VJCGTPCJKJROCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C5CC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



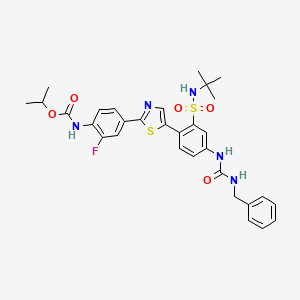
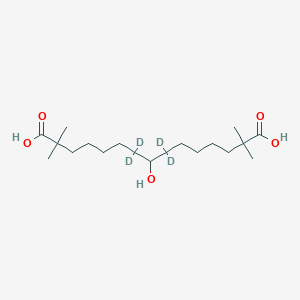

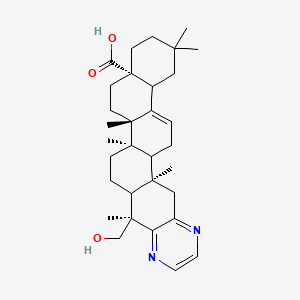

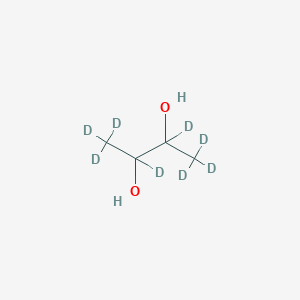
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
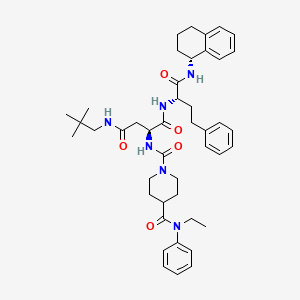
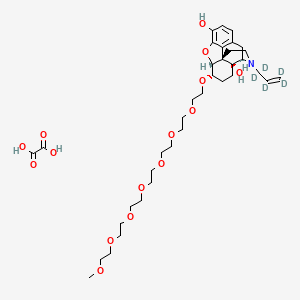
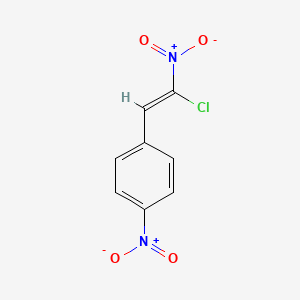

![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
